molecular formula C8H6O5 B1202320 2-carboperoxybenzoic acid CAS No. 2311-91-3

2-carboperoxybenzoic acid

Cat. No.: B1202320
CAS No.: 2311-91-3
M. Wt: 182.13 g/mol
InChI Key: GLVYLTSKTCWWJR-UHFFFAOYSA-N
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Description

. It is a derivative of phthalic acid and is known for its strong oxidizing properties. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Scientific Research Applications

2-carboperoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

    Biology: It is used in biochemical studies to investigate oxidative stress and its effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Carboxypeptidases, which are similar in structure to Benzenecarboperoxoic acid, 2-carboxy-, hydrolyze peptides at the first amide or polypeptide bond on the C-terminal end of the chain . They act by replacing the substrate water with a carbonyl (C=O) group . The carboxypeptidase A hydrolysis reaction has two mechanistic hypotheses, via a nucleophilic water and via an anhydride .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-carboperoxybenzoic acid is primarily synthesized by reacting phthalic acid with hydrogen peroxide. This reaction is typically carried out at low temperatures, and an organic solvent is used as the reaction medium. The reaction produces perphthalic acid and water as by-products. The detailed steps are as follows:

  • Dissolve 62g (0.5 mol) of sodium carbonate monohydrate in 250 ml of water in a 1L round-bottom flask equipped with a stirrer and immersed in an ice-salt bath.
  • Cool the solution to 0°C and add 69g (63 ml, 0.6 mol) of 30% hydrogen peroxide.
  • Maintain the temperature at -5 to 0°C and add 74g (0.5 mol) of phthalic anhydride, which has been recrystallized from benzene.
  • Stir the reaction mixture vigorously for 30 minutes at -5 to 0°C.
  • Transfer the resulting solution or suspension to a separatory funnel and extract with 350 ml of ether.
  • Carefully acidify the mixture with 30 ml of concentrated sulfuric acid dissolved in 150 ml of ice-cold water.
  • Extract the precipitated benzenecarboperoxoic acid into ether and wash the ether extract with 40% ammonium sulfate solution.
  • Dry the ether extract over anhydrous magnesium sulfate overnight in a refrigerator .

Industrial Production Methods: The industrial production of benzenecarboperoxoic acid, 2-carboxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-carboperoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2-carboperoxybenzoic acid can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its dual functional groups (peroxy and carboxylic acid), which provide it with distinct reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

2-carbonoperoxoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-7(10)5-3-1-2-4-6(5)8(11)13-12/h1-4,12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVYLTSKTCWWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075200
Record name Benzenecarboperoxoic acid, 2-carboxy-
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2311-91-3
Record name Monoperoxyphthalic acid
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Record name Monoperphthalic acid
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Record name Benzenecarboperoxoic acid, 2-carboxy-
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Record name Benzenecarboperoxoic acid, 2-carboxy-
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Record name Perphthalic acid
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Record name Monoperphthalic acid
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Synthesis routes and methods I

Procedure details

Deionized water (125 ml), Na2CO3 (31.0 g, 0.25 mol) and 35% H2O2 (29.15 g, 0.3 mol) are successively charged in a 500 ml four-neck flask, and the mixture was stirred in a dry ice-methanol bath at −5° C.–0° C. Thereto was added phthalic anhydride (37.0 g, 0.25 mol) and the mixture was stirred for 30 min. The bath was removed, ethyl acetate (100 ml) was added to the mixture, and the reaction system was neutralized in a solution obtained by diluting 98% H2SO4 (15 ml) with deionized water (50 ml). After partitioning, the aqueous layer was extracted with ethyl acetate (60 ml). The obtained organic layer (0.64 g) was taken up and saturated NaI-IPA (isopropyl alcohol) solution (5 ml) and 10% acetic acid-IPA solution (20 ml) were added thereto. The mixture was boiled for 5 min. It was titrated with 0.1N aqueous sodium thiosulfate solution. As a result, mono-perphthalic acid was present in 33.5 g and the yield was 76.9%.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three
Name
Quantity
29.15 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
76.9%

Synthesis routes and methods II

Procedure details

To the mixture containing phthalic anhydride (2.22 g, 0.015 mole) and diethyl ether (25 mL), hydrogen peroxide solution (3.4 g; 0.03 moles; as 30% aqueous solution) was added and the reaction mixture was stirred at 25° C. to dissolve the anhydride. The reaction mixture was transferred to a separating funnel, ether layer was separated and aqueous layer was extracted with ether (3×10 mL). Combined ether extracts are dried over sodium sulfate and this solution of monoperphthalic acid was used.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Selective oxidation of the sulfide into sulfone in (e) may be performed under known reaction conditions, including using hydrogen peroxide (H2O2) in the presence of any metal oxide catalyst, or using oxone, peroxycarboxylic acid, etc. Preferably, hydrogen peroxide is adsorbed to urea and then reacted with phthalic anhydride to give mono-perphthalic acid that is then reacted in the presence of an acetonitrile solvent.
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
metal oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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